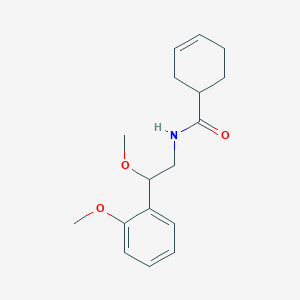

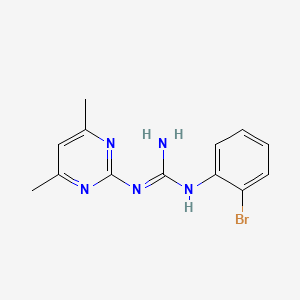

![molecular formula C19H19F2N3O2S2 B2853464 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide CAS No. 1260921-38-7](/img/structure/B2853464.png)

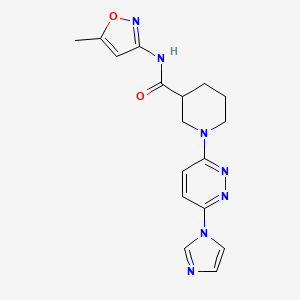

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide” is a chemical compound with the molecular formula C20H27N3O2S2 . It is a derivative of thieno[3,2-d]pyrimidine .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The process involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name, InChI, and Canonical SMILES . The IUPAC name is "2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide" . The InChI is "InChI=1S/C19H20ClN3O3S2/c1-3-4-8-23-18(25)17-14(7-9-27-17)22-19(23)28-11-16(24)21-12-5-6-15(26-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24)" . The Canonical SMILES is "CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)Cl" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 438.0 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 437.0634615 g/mol . The topological polar surface area is 125 Ų . It has a heavy atom count of 28 .Scientific Research Applications

Cancer Cell Growth Inhibition

F6609-0804: has been identified as a selective inhibitor of cancer cell growth. It has shown promising results in vitro, particularly against lung cancer cell lines such as A549 and MCF-7. The compound’s ability to inhibit proliferation with low toxicity to normal cells makes it a valuable candidate for further cancer research .

Anticancer Drug Synthesis

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold present in F6609-0804 is a key feature in the synthesis of novel anticancer drugs. This structure is conducive to the creation of new molecules that can be tested for their efficacy in combating various forms of cancer .

Apoptosis Induction

F6609-0804: has been associated with the induction of apoptosis in cancer cells. This process of programmed cell death is crucial for eliminating cancer cells and preventing their uncontrolled growth. The compound’s impact on apoptosis-related proteins is an area of significant interest .

Cell Clone Formation Assay

In research settings, F6609-0804 can be used in cell clone formation assays to assess the compound’s effect on the ability of cancer cells to form colonies. This assay helps determine the compound’s potential as an anticancer agent .

Hoechst 33258 Staining

The compound can be utilized in conjunction with Hoechst 33258 staining to visualize the DNA within cells. This application is particularly useful in identifying apoptotic cells, as the staining can highlight changes in the nucleus indicative of apoptosis .

Chemotherapy Research

Given its selective toxicity towards cancer cells, F6609-0804 could be explored as a potential chemotherapeutic agent. Its efficacy and safety profile would need to be thoroughly investigated in clinical settings .

properties

IUPAC Name |

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2,4-difluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2S2/c1-2-3-7-24-18(26)17-15(6-8-27-17)23-19(24)28-11-16(25)22-10-12-4-5-13(20)9-14(12)21/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFWIELLLHUCKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

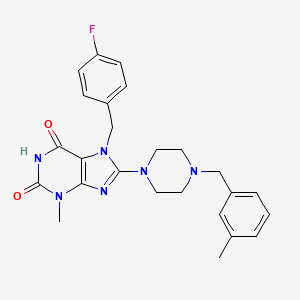

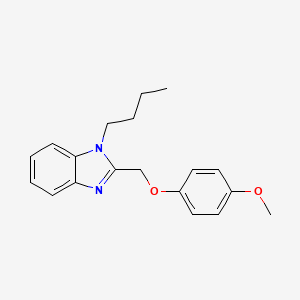

![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853384.png)

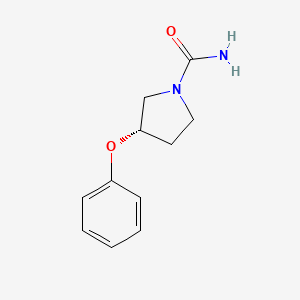

![N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853386.png)

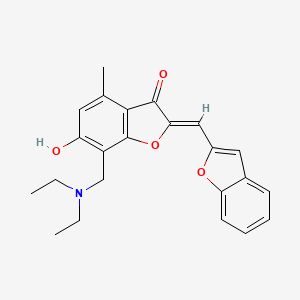

![2-(3-Benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2853388.png)

![8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853389.png)

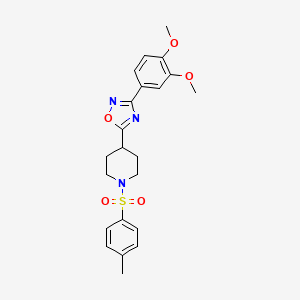

![5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2853391.png)